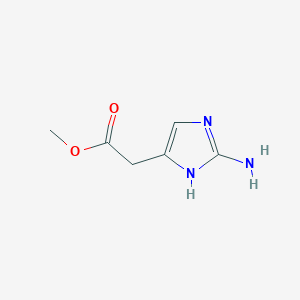

Methyl 2-(2-amino-1H-imidazol-4-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-amino-1H-imidazol-5-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-11-5(10)2-4-3-8-6(7)9-4/h3H,2H2,1H3,(H3,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFHKDRUMQAVCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN=C(N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 2 2 Amino 1h Imidazol 4 Yl Acetate

Established Synthetic Routes for 2-Aminoimidazole Derivatives

Traditional methods for constructing the 2-aminoimidazole ring system have long relied on the cyclization of linear precursors and the chemical conversion of other heterocyclic systems. These foundational strategies remain cornerstones of heterocyclic chemistry.

Cyclocondensation Reactions in Imidazole (B134444) Ring Formation

Cyclocondensation reactions represent a direct and classical approach to the imidazole core, typically by forming two new bonds from acyclic starting materials. A common pathway involves the reaction of an α-haloketone or α-hydroxyketone with a guanidinating agent. For instance, heating α-haloketones in formamide (B127407) is a well-established method, presumed to proceed through an intermediate α-hydroxyketone. nih.gov

A versatile one-pot, three-component reaction involves the condensation of various amines with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride under neat conditions. researchgate.net This process is believed to occur via a nucleophilic attack of the amine on the carbonyl group of ethyl cyanoacetate, followed by the incorporation of ethyl glycinate to form an intermediate that cyclizes to the imidazolidin-4-one (B167674) core. researchgate.net Another classical approach is the reaction of α-aminoketones with reagents like cyanogen (B1215507) bromide or cyanamide (B42294). Similarly, 1,2-dicarbonyl compounds can be condensed with an aldehyde and ammonia, a reaction known as the Debus-Radziszewski synthesis, to yield multisubstituted imidazoles. nih.govrsc.org

Ring Transformation Reactions from Heterocyclic Precursors (e.g., Aminooxazoles, Imidazopyrimidines)

The conversion of existing heterocyclic rings into the 2-aminoimidazole framework provides an alternative and powerful synthetic route. These transformations often leverage the inherent reactivity of the precursor ring to undergo cleavage and re-cyclization.

From Aminooxazoles: The ring transformation of 2-aminooxazoles into 2-aminoimidazoles is a notable example. In a foundational study, 2-amino-4,5-diphenyloxazole was shown to rearrange into its corresponding 2-aminoimidazole derivative upon heating in formamide. mdpi.com This transformation can also be effected using ammonium (B1175870) acetate (B1210297). mdpi.com The reaction mechanism likely involves the opening of the oxazole (B20620) ring followed by re-closure with a nitrogen source. Fused imidazoles can also be synthesized through intramolecular dehydration of γ-amino-oxazoles or via the reaction of γ-keto-oxazoles with hydrazine (B178648). rsc.org

From Imidazopyrimidines: A divergent and efficient synthesis of substituted 2-aminoimidazoles has been developed starting from readily available 2-aminopyrimidines and α-bromocarbonyl compounds. rsc.org The reaction proceeds through the formation of an intermediate imidazo[1,2-a]pyrimidinium salt. Cleavage of this fused heterocyclic system with nucleophiles such as hydrazine or secondary amines leads to the desired 1,4,5-trisubstituted 2-aminoimidazoles. rsc.org This method highlights the utility of the imidazopyrimidine core as a masked precursor to the 2-aminoimidazole structure. rsc.orgmdpi.com

Advanced and Green Synthetic Approaches to the Imidazole Core

Modern synthetic chemistry has driven the development of more efficient, sustainable, and versatile methods for constructing heterocyclic scaffolds. These include novel catalytic systems and the use of environmentally benign reaction media.

Catalytic Strategies (e.g., Palladium-Catalyzed Alkyne Carboamination)

Palladium catalysis has emerged as a powerful tool for the synthesis of 2-aminoimidazoles. A particularly effective strategy is the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. mdpi.commdpi.comresearchgate.net This methodology is highly valued as it constructs both a C-N and a C-C bond in a single annulation step, allowing for the rapid assembly of complex, substituted 2-aminoimidazoles. mdpi.comresearchgate.net The reaction typically employs a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand and a base. mdpi.comresearchgate.net The utility of this approach has been demonstrated in the total synthesis of several marine natural products, underscoring its efficiency and functional group tolerance. mdpi.commdpi.comresearchgate.net

| Catalyst System | Substrates | Product Type | Yield | Reference |

| Pd(OAc)₂ / Biarylphosphine | N-propargyl guanidine (B92328), Aryl triflate | Aryl-substituted 2-aminoimidazole | Good to High | mdpi.comresearchgate.net |

| [Pd(allyl)Cl]₂ / P(t-Bu)₂(2-biphenyl) | Imine, Acid chloride, CO | Imidazolinium carboxylate | Good | |

| Pd-catalyst | 2-vinyl imidazole, Aryl halide | Imidazole-fused polyheterocycle | Moderate to High |

This table presents examples of palladium-catalyzed reactions for the synthesis of imidazole derivatives.

C-N Bond Forming Reactions in Imidazole Synthesis

The formation of carbon-nitrogen (C-N) bonds is fundamental to the synthesis of nitrogen-containing heterocycles. In the context of 2-aminoimidazoles, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are of significant importance. This reaction enables the coupling of 2-haloimidazoles with various amines to introduce the C2-amino group. The success of this method often requires the protection of the imidazole nitrogen, for example, as an acetyl derivative, to prevent side reactions. Other C-N bond-forming strategies include the reaction of N-acyl-2-methylsulfanyldihydroimidazoles with aromatic amines. These methods provide reliable and regioselective access to a diverse range of 2-aminoimidazole derivatives.

Deep Eutectic Solvents (DESs) in Sustainable Synthesis

In the quest for greener chemical processes, Deep Eutectic Solvents (DESs) have gained significant attention as environmentally friendly and recyclable alternatives to volatile organic compounds (VOCs). DESs, typically formed from a mixture of a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., urea (B33335), glycerol), have been successfully employed as both the solvent and catalyst for imidazole synthesis. rsc.org

The synthesis of 2-aminoimidazoles via the heterocyclodehydration of α-chloroketones and guanidine derivatives proceeds efficiently in DESs like choline chloride-urea (ChCl-Urea) or choline chloride-glycerol (ChCl-Gly). These reactions can be performed under air and often result in significantly reduced reaction times (4-6 hours) compared to conventional solvents (10-12 hours). Furthermore, the use of DESs can simplify product isolation and allows for the recycling of the solvent system, aligning with the principles of green chemistry.

| Deep Eutectic Solvent (DES) | Reactants | Key Advantages | Yield | Reference |

| Choline Chloride / Urea | α-chloroketone, Guanidine | Reduced reaction time, Recyclable, Simple work-up | High | |

| Choline Chloride / Glycerol | α-chloroketone, Guanidine | Reduced reaction time vs. VOCs | Good to High | |

| Urea / ZnCl₂ | Dicarbonyl, Aldehyde, NH₄OAc | Excellent yield, Short reaction time (30 min) | 99% | rsc.org |

| Dimethyl urea / SnCl₂ / HCl | Aldehyde, Benzil, NH₄OAc | Recyclable, Mild conditions | Good to Excellent |

This table summarizes the application of various Deep Eutectic Solvents in the synthesis of imidazole derivatives.

Microwave-Assisted Synthesis of Imidazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. This technology utilizes microwave energy to heat reactants directly and efficiently, leading to a substantial reduction in reaction times, often from hours to minutes, and frequently resulting in higher product yields and purity. orientjchem.orgnih.gov The application of microwave irradiation has been successfully extended to the synthesis of a wide array of heterocyclic compounds, including imidazole derivatives.

The synthesis of substituted imidazoles can be achieved through multi-component reactions under microwave irradiation. For instance, a one-pot, two-step synthesis for tri/tetrasubstituted imidazole derivatives involves the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, various primary amines, and ammonium acetate. nih.gov This method, catalyzed by p-toluenesulfonic acid and using ethanol (B145695) as a green solvent, highlights the efficiency and environmental benefits of microwave-assisted synthesis. nih.gov Researchers have optimized microwave parameters, such as power and irradiation time, to maximize yields. For certain imidazole syntheses, optimal conditions were found to be 720-watt power for approximately 5-7 minutes. orientjchem.org

While a specific microwave-assisted synthesis for Methyl 2-(2-amino-1H-imidazol-4-yl)acetate is not extensively detailed in the provided literature, the general principles and successful applications in analogous systems strongly support its feasibility. The synthesis would likely involve the condensation of appropriate precursors, where microwave heating could dramatically enhance the rate of the cyclization step forming the imidazole ring. Compared to conventional heating which might require several hours of reflux, microwave-assisted methods can often conclude within 10 to 25 minutes, with yields reported to be significantly higher. nih.govscielo.org.za

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds

| Method | Typical Reaction Time | Typical Yield | Reference |

|---|---|---|---|

| Conventional Heating | Several hours (e.g., 290 min) | Moderate (e.g., 78%) | nih.gov |

This comparative data underscores the potential of microwave technology to create more efficient, rapid, and sustainable synthetic routes for complex imidazole derivatives. mdpi.com

Functional Group Interconversions and Esterification of the Acetate Moiety

The chemical versatility of this compound allows for a variety of functional group interconversions, enabling the synthesis of a diverse library of analogs. These transformations can target the amino group, the imidazole ring, or the acetate side chain. For example, the primary amino group can be acylated, alkylated, or used as a nucleophile in coupling reactions to introduce new substituents. Similarly, the N-H groups on the imidazole ring can be alkylated or arylated. nih.gov

Esterification of the corresponding carboxylic acid, 2-(2-amino-1H-imidazol-4-yl)acetic acid, is a fundamental transformation to yield the title compound. Standard esterification procedures are applicable, such as the Fischer esterification method, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. nih.gov Alternatively, milder methods can be employed to avoid potential side reactions with other functional groups in the molecule. These can include reaction with diazomethane (B1218177) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with methanol. researchgate.net

The ester moiety itself is a versatile functional group that can be converted into other functionalities. For example, it can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. nih.govajgreenchem.com The ester can also be converted to an amide by reacting it with an amine (aminolysis), or reduced to an alcohol using reducing agents like lithium aluminum hydride. These transformations provide access to a wide range of derivatives with modified properties.

Table 2: Examples of Functional Group Interconversions on Imidazole Scaffolds

| Starting Material | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Imidazole Carboxylic Acid | Thionyl chloride, Methanol | Methyl Ester | nih.gov |

| Imidazole Acetic Acid | tert-Butyl chloroacetate, K2CO3 | tert-Butyl Ester | nih.gov |

| Imidazole Ester | LiOH, Methanol:Water | Carboxylic Acid | researchgate.net |

Chiral Synthesis Approaches to Enantiomerically Pure Analogs

The synthesis of enantiomerically pure compounds is of critical importance in medicinal chemistry and drug development. For analogs of this compound possessing a stereocenter, for example, at the alpha-carbon of the acetate group, several chiral synthesis strategies can be envisioned. uwm.edu

One common approach is the use of chiral starting materials. Enantiomerically pure amino acids can serve as precursors, with their inherent chirality carried through the synthetic sequence to the final product. For instance, a chiral amino acid derivative could be used to construct the side chain or be incorporated into the imidazole ring formation process. researchgate.net

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the molecule, direct a stereoselective reaction, and then be removed. This method is effective for controlling the stereochemistry of newly formed chiral centers.

Furthermore, asymmetric catalysis can be employed. Chiral catalysts, such as enzymes or chiral metal complexes, can facilitate the enantioselective synthesis of the target molecule or its intermediates. This approach is often highly efficient and can produce high enantiomeric excess.

Finally, if a racemic mixture is synthesized, chiral resolution can be performed to separate the enantiomers. This is commonly achieved through chiral high-performance liquid chromatography (HPLC) using a chiral stationary phase. nih.gov This technique has been successfully used to separate enantiomers of various chiral heterocyclic compounds, including pyridazin-3(2H)-ones. nih.gov The separated enantiomers can then be characterized using chiroptical methods like circular dichroism to assign their absolute configuration. nih.gov

Table 3: Strategies for Chiral Synthesis

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Chiral Starting Materials | Utilizes enantiopure precursors (e.g., amino acids) to build the target molecule. | Synthesis of chiral 1H-1,2,4-triazoles from N-protected amino acids. | researchgate.net |

| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | HPLC separation of chiral pyridazin-3(2H)-one racemates. | nih.gov |

These approaches provide a robust toolkit for chemists to access enantiomerically pure analogs of this compound, enabling the exploration of stereochemistry-dependent properties.

Chemical Reactivity and Derivatization Strategies for Methyl 2 2 Amino 1h Imidazol 4 Yl Acetate

Reactions at the Imidazole (B134444) Nitrogen Atoms

The imidazole ring of Methyl 2-(2-amino-1H-imidazol-4-yl)acetate contains two nitrogen atoms with distinct chemical properties, offering multiple sites for derivatization. The N-1 nitrogen is a "pyrrole-like" nitrogen, which is typically deprotonated before undergoing reaction, while the N-3 nitrogen is a "pyridine-like" nitrogen, which is more nucleophilic. nih.gov This difference allows for regioselective modifications under appropriate conditions.

Key reactions include N-alkylation and N-acylation. N-alkylation is commonly achieved by treating the imidazole with an alkyl halide in the presence of a base. For instance, the synthesis of a related compound, methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, was accomplished through the reaction of 4(5)-nitro-2-methylimidazole with methyl bromoacetate (B1195939) using potassium carbonate as the base in DMF. nih.gov This demonstrates a typical N-alkylation on the imidazole ring.

N-acylation, the introduction of an acyl group onto a nitrogen atom, is another important transformation. The reaction of imidazoles with acylating agents like acyl chlorides can lead to the formation of N-acyl imidazoles. youtube.com These N-acyl imidazole derivatives are themselves valuable intermediates in organic synthesis, known for their moderate reactivity and utility in acyl transfer reactions. kyoto-u.ac.jp

Table 1: Representative Reactions at the Imidazole Nitrogen Atoms

| Reaction Type | Reagents & Conditions | Product Type | Research Finding |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., Methyl bromoacetate), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-1-alkylated imidazole | Provides a direct method to introduce alkyl substituents at the N-1 position of the imidazole ring. nih.gov |

| N-Acylation | Acyl chloride, Base | N-acyl imidazole | Forms reactive acylating agents that can be used for subsequent transformations. youtube.comkyoto-u.ac.jp |

Chemical Modifications of the 2-Amino Group

The exocyclic 2-amino group is a primary amine and thus a potent nucleophile, making it a prime target for a variety of chemical modifications. Common derivatization strategies include acylation, sulfonylation, and alkylation, which are fundamental for exploring structure-activity relationships in medicinal chemistry.

Acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent, to form an amide. In a study on related imidazoquinoline analogues, the secondary amine of a C2 ethylaminomethylene side chain was readily acylated using acetyl chloride and triethylamine (B128534) to yield the corresponding acetamide. nih.gov This type of transformation is crucial for modifying the polarity and hydrogen-bonding capabilities of the parent molecule.

Sulfonylation, the reaction with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base, yields a sulfonamide. This strategy has been successfully applied to analogous heterocyclic amines like 2-aminothiazoles to produce a library of N-sulfonylated derivatives with diverse biological activities. nih.govresearchgate.net

Table 2: Derivatization Strategies for the 2-Amino Group

| Modification | Reagent Class | Resulting Functional Group | Significance |

|---|---|---|---|

| Acylation | Acyl chlorides, Activated carboxylic acids | Amide | Modulates polarity and hydrogen bonding potential. nih.gov |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | Introduces a stable, electron-withdrawing group, often enhancing biological activity. researchgate.net |

| Alkylation | Alkyl halides | Secondary/Tertiary Amine | Increases the length and steric bulk of the side chain. nih.gov |

Transformations of the Methyl Ester Functionality (e.g., Amidation, Hydrolysis)

The methyl ester group of this compound is susceptible to several key transformations, most notably hydrolysis and amidation. These reactions alter the C-terminus of the molecule, which can significantly impact its physicochemical properties and biological interactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. A common method for the esterification of amino acids, which can be reversed, involves using methanol (B129727) with trimethylchlorosilane (TMSCl) at room temperature. nih.govresearchgate.net The resulting carboxylic acid provides a new handle for further modifications, such as amide bond formation, and introduces a negative charge at physiological pH.

Amidation: Direct amidation of the methyl ester can be achieved by reaction with a primary or secondary amine. This reaction is often facilitated by heating or by using catalysts. More advanced methods allow for the direct amidation of unprotected amino acids using Lewis acids or classical coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net For instance, the combination of dichloro(methyl)(3,3,3-trifluoropropyl)silane and imidazole has been shown to be an effective system for the amidation of unprotected α-amino acids, avoiding the need for protection-deprotection steps. organic-chemistry.org

Table 3: Common Transformations of the Methyl Ester Group

| Transformation | Typical Reagents | Product | Key Outcome |

|---|---|---|---|

| Hydrolysis | HCl or NaOH (aq); or TMSCl/Methanol (for esterification) | Carboxylic Acid | Introduces an acidic functional group. nih.gov |

| Amidation | Amine, Heat; or Coupling agents (e.g., CDI, Lewis acids) | Amide | Creates a diverse library of amide derivatives. researchgate.netorganic-chemistry.org |

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring

The imidazole ring is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution reactions, although the conditions required for each differ significantly. As an electron-rich aromatic system, it is generally more susceptible to electrophilic attack. nih.govuobabylon.edu.iq

Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, and sulfonation typically occur at the C4 or C5 positions, which are electronically activated. uobabylon.edu.iqquora.com

Halogenation: Imidazole reacts readily with bromine in chloroform (B151607) to yield 2,4,5-tribromoimidazole (B189480). uobabylon.edu.iq Iodination can be achieved with iodine under alkaline conditions. uobabylon.edu.iq

Nitration: Nitration of the imidazole ring can be performed using a mixture of nitric acid and sulfuric acid, leading to the formation of 4-nitro and 5-nitroimidazole derivatives. uobabylon.edu.iq

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the imidazole ring is less common and generally requires the presence of a good leaving group (like a halogen) and activation by strong electron-withdrawing groups (such as a nitro group). askfilo.comresearchgate.net Studies on halogenoimidazoles have shown that N-protected 2,4,5-tribromoimidazole can react with nucleophiles like sodium alkane thiolates, resulting in the displacement of the bromine atom at the C2 position. rsc.org Similarly, 1-benzyl-5-bromo-4-nitroimidazole undergoes nucleophilic substitution with displacement of the 5-bromo substituent. rsc.org

Synthesis of Complex this compound Analogs for Structure-Activity Relationship Studies

The chemical handles on the this compound scaffold are strategically utilized to synthesize libraries of complex analogs for structure-activity relationship (SAR) studies. By systematically modifying each part of the molecule—the N1-position of the imidazole, the C2-amino group, and the C4-acetate side chain—researchers can probe the molecular interactions that govern biological activity.

For example, in the development of arginase inhibitors, a series of 2-aminoimidazole amino acids were synthesized to explore the optimal orientation and length of the amino acid side chain for binding to the enzyme's active site. nih.gov This involved varying the linker between the 2-aminoimidazole core and the amino acid terminus, demonstrating that inhibitory potency is highly sensitive to these structural changes. nih.gov

Another relevant SAR study focused on imidazoquinoline-based TLR7 agonists. nih.gov Researchers systematically explored modifications to the N1 and C2 substituents. Acylation and alkylation of an amino group at the C2 position were found to be poorly tolerated, while the 4-amino group on the quinoline (B57606) ring was essential for activity. A systematic variation of the N1-benzyl and C2-alkyl substituents revealed a distinct relationship between alkyl chain length and agonistic potency, highlighting how subtle structural changes can lead to highly active compounds. nih.gov The synthesis of these analogs often involves a combination of the reactions described previously, such as N-alkylation, amidation, and substitution chemistry.

Table 4: Examples of Analog Synthesis for SAR Studies

| Lead Scaffold Class | Modified Position(s) | Synthetic Strategy Employed | SAR Finding |

|---|---|---|---|

| 2-Aminoimidazole Amino Acids | Amino acid side chain length and attachment point | N-alkylation of 2-aminoimidazole with various bromo-amino acid esters | Inhibitor affinity is critically dependent on the side chain length to properly orient the 2-aminoimidazole moiety in the enzyme active site. nih.gov |

| Imidazoquinolines | C2-aminoalkyl side chain, N1-substituent | Acylation, Alkylation, Amide coupling (HATU) | Modifications of the C2-side chain amine were poorly tolerated, whereas varying N1 and C2 alkyl groups identified compounds with potent TLR7 agonistic activity. nih.gov |

| 2-Aminoimidazoles | Side chain attached to 2-amino group | Multi-step synthesis from commercial amino acids | Second-generation compounds derived from α-amino acids with a side chain nucleophile showed increased activity as advanced glycation end-product (AGE) inhibitors. nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Methyl 2 2 Amino 1h Imidazol 4 Yl Acetate Analogs

Design and Synthesis of Compound Libraries for SAR Exploration

The exploration of Structure-Activity Relationships (SAR) fundamentally relies on the systematic design and synthesis of compound libraries. For 2-aminoimidazole derivatives, various synthetic strategies are employed to generate a diverse set of analogs for biological screening.

Rational Design and Synthesis: A common approach involves structure-based design, where computational models of a biological target guide the synthesis of new derivatives. nih.gov For instance, in the development of β-secretase (BACE-1) inhibitors, a rational, structure-based approach was used to create a small library of 2-aminoimidazole derivatives. nih.gov This process often begins with a known active compound or a fragment that binds to the target.

Synthetic Methodologies: The construction of the 2-aminoimidazole scaffold and its analogs can be achieved through several methods:

Microwave-Assisted Synthesis: This technique has been successfully used to accelerate the synthesis of 2-aminoimidazole libraries, offering a rapid and efficient way to produce compounds for biological evaluation. nih.gov

Green Chemistry Approaches: To address the environmental impact of chemical synthesis, greener methods have been developed. One such method is the one-pot, two-step synthesis of 2-aminoimidazoles in deep eutectic solvents (DESs), which are less toxic and hazardous than traditional volatile organic compounds (VOCs). mdpi.com

Classical Condensation Reactions: Traditional methods often rely on the condensation of α-haloketones with guanidine (B92328) derivatives. mdpi.com For example, the El-Saghier reaction provides a novel, green, one-pot procedure for synthesizing imidazolidin-4-ones from various amines, ethyl cyanoacetate (B8463686), and ethyl glycinate (B8599266) hydrochloride under neat conditions. nih.gov

Heterocyclic Transformations: Another advanced strategy involves the transformation of other heterocyclic systems, such as imidazo[1,2-a]pyrimidines, into the desired 2-aminoimidazole core. researchgate.net

The synthesis of these libraries allows researchers to systematically modify different parts of the parent molecule, such as the imidazole (B134444) ring, the amino group, and the acetate (B1210297) side chain, to investigate the effect of these changes on biological activity.

Influence of Substituents on Biological Potency and Selectivity

The potency and selectivity of Methyl 2-(2-amino-1H-imidazol-4-yl)acetate analogs are highly dependent on the nature and position of various substituents on the core scaffold. SAR studies aim to identify which modifications lead to improved therapeutic properties.

For example, in the context of developing inhibitors for Src family kinases (SFKs), new 4-aminoimidazole (B130580) and 2-aminothiazole (B372263) derivatives were synthesized and evaluated. nih.gov The study identified five promising compounds with inhibitory constant (Ki) values in the nanomolar range (90-480 nM), demonstrating that specific substitutions were key to achieving high potency. nih.gov

In another example focused on human arginase I inhibitors, a series of 2-aminoimidazole amino acids were synthesized. nih.gov While the parent 2-aminoimidazole molecule was a weak, noncompetitive inhibitor, the addition of an amino acid side chain dramatically altered its activity. The most potent compound from this series, 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P), exhibited a dissociation constant (Kd) of 2 µM. nih.gov This highlights the profound influence of the side chain in achieving high-affinity binding.

The following interactive table summarizes SAR findings for different 2-aminoimidazole and related heterocyclic analogs, illustrating the impact of various substituents on biological activity.

| Scaffold | Target | Substituent Modification | Impact on Activity | Reference |

| 2-Aminothiazole | Cancer Cell Lines | Introduction of methyl at C4 or C5 | Decreased potency | nih.gov |

| 2-Aminothiazole | Cancer Cell Lines | Bromo group at C5 | Resulted in IC50 values of 6.61 to 9.34 µM | nih.gov |

| 2-Aminoimidazole | Human Arginase I | Addition of amino acid side chain | Significantly increased binding affinity | nih.gov |

| 2-Mercaptobenzimidazole | Various Bacteria/Fungi | Addition of specific azomethine groups | Significant antimicrobial activity for select compounds | nih.gov |

| 5-Nitroimidazole | E. coli FabH | Specific 2-styryl substitutions | Resulted in potent inhibitors with IC50 values of 6.3-34.3 µg/mL | researchgate.net |

These studies underscore the principle that even minor structural modifications can lead to substantial changes in biological potency and selectivity, guiding the optimization of lead compounds.

Conformational Analysis and its Implications for Molecular Recognition

Conformational analysis, which studies the three-dimensional arrangement of atoms in a molecule, is crucial for understanding how a ligand binds to its biological target. Techniques like X-ray crystallography and computational molecular modeling are vital in this area.

The study of 2-aminoimidazole amino acids as arginase inhibitors provides an excellent example. nih.gov X-ray crystallography of the enzyme-inhibitor complex revealed that the simple 2-aminoimidazole molecule binds in the active site but does not directly engage with the binuclear manganese cluster, a key feature for potent inhibition. nih.gov However, the rationally designed amino acid derivatives were able to adopt a conformation that allowed for more favorable interactions, leading to much higher affinity. nih.gov

Molecular docking simulations are another powerful tool. They are used to predict the preferred binding orientation of a molecule to a target, helping to explain SAR data and guide the design of new analogs. nih.govmdpi.com For instance, in the development of Src kinase inhibitors, a combination of molecular docking, homology modeling, and molecular dynamics was used to investigate the binding mode of the most promising compounds within the ATP binding site. nih.gov Similarly, docking studies on novel imidazole analogs against HIV-1-reverse transcriptase and glucosamine-fructose-6-phosphate animotransferase showed good hydrogen bonding and pi-pi interactions, suggesting they could be promising antiviral and antimicrobial agents. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This method is instrumental in predicting the activity of unsynthesized compounds and optimizing lead structures.

The general workflow of a QSAR study involves:

Data Set Preparation: Assembling a set of molecules with known biological activities. mdpi.com

Descriptor Calculation: Generating numerical values (descriptors) that represent the physicochemical, steric, electronic, and structural properties of the molecules. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or non-linear approaches like Gene Expression Programming (GEP) to build a mathematical model linking the descriptors to the activity. nih.govnih.gov

Model Validation: Rigorously testing the model's robustness and predictive power using internal (e.g., cross-validation) and external validation techniques. mdpi.com

QSAR studies on related imidazole and benzimidazole (B57391) derivatives have successfully identified key descriptors that govern their biological activity. For example, a QSAR analysis of benzimidazole derivatives with antifungal activity revealed that lipophilicity (logP), dipole moment (DM), and surface area grid (SAG) were the most important factors. nih.gov In another study on BACE-1 inhibitors, a robust QSAR model was developed using only 2D descriptors to avoid conformational complexities. researchgate.net

| QSAR Model Type | Key Descriptors Identified | Biological Target | Reference |

| Multiple Linear Regression (MLR) | Lipophilicity (logP), Dipole Moment (DM), Surface Area Grid (SAG) | Saccharomyces cerevisiae | nih.gov |

| 2D-QSAR | Hydrophobic, Ring Aromatic, Hydrogen Bond Acceptor/Donor Features | BACE-1 Enzyme | researchgate.net |

| Non-linear (GEP) | Various topological and quantum-chemical descriptors | Osteosarcoma Cell Line | nih.gov |

| Artificial Neural Network (ANN) | Chemical Potential (μ), Polarizability (α), Bond Length, Lipophilicity | Mycobacterium tuberculosis | scirp.org |

The resulting QSAR models can be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing. mdpi.com

Cheminformatics Approaches in Derivative Design and Lead Prioritization

Cheminformatics combines computer and information science to address problems in chemistry, particularly in drug discovery. It encompasses a range of computational tools and techniques, including QSAR, virtual screening, and predictive ADME (Absorption, Distribution, Metabolism, and Excretion) modeling, to facilitate the design and prioritization of new drug candidates.

Virtual Screening: Based on validated pharmacophore or QSAR models, large chemical databases can be screened computationally to identify compounds that are likely to be active against a specific target. For example, in silico models, including 3D-pharmacophore and 2D-QSAR, were used to screen a combinatorial library of over 3 million curcumin (B1669340) and flavonoid derivatives to find potential BACE-1 inhibitors. researchgate.net This approach drastically reduces the number of compounds that need to be synthesized and tested experimentally.

Predictive ADME/Tox: Cheminformatics tools can also predict the drug-like properties of designed compounds. Based on QSAR studies, twenty-five novel imidazole analogs were designed and then subjected to predictive ADME studies, which indicated that all the designed compounds possessed favorable drug-like properties. mdpi.com This early-stage assessment helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetic profiles.

Lead Prioritization: By integrating data from molecular docking, QSAR models, and ADME predictions, cheminformatics provides a comprehensive framework for prioritizing lead compounds. This multi-parameter optimization ensures that the most promising candidates, possessing a balance of high potency, selectivity, and good drug-like properties, are advanced for further preclinical and clinical development.

Theoretical and Computational Chemistry Investigations of Methyl 2 2 Amino 1h Imidazol 4 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electronic structure, reactivity, and spectroscopic features, which are crucial for rational drug design and development.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic properties of molecules. By approximating the electron density, DFT methods can accurately predict molecular geometries, energies, and other properties with a favorable balance between computational cost and accuracy. For Methyl 2-(2-amino-1H-imidazol-4-yl)acetate, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), can elucidate key electronic and structural features. researchgate.net

Key molecular properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. scirp.org A smaller energy gap suggests higher reactivity. Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule and indicate regions prone to electrophilic and nucleophilic attack. scirp.org

Table 1: Predicted Electronic Properties of Imidazole (B134444) Derivatives using DFT Note: This table presents representative data for imidazole derivatives as specific data for this compound is not readily available in the cited literature.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Imidazole Derivative 1 | -6.2 | -1.5 | 4.7 |

| Imidazole Derivative 2 | -5.8 | -1.2 | 4.6 |

Ab Initio Methods for Intermolecular Interactions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate descriptions of intermolecular interactions, such as hydrogen bonding and van der Waals forces.

For this compound, ab initio calculations can be employed to study its dimerization or its interaction with biological targets like amino acid residues. nih.gov These calculations are crucial for understanding the specific non-covalent interactions that govern molecular recognition and binding affinity.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques build upon the principles of quantum and classical mechanics to predict how a molecule will interact with its biological environment.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is instrumental in virtual screening and lead optimization. For this compound, docking studies can be performed against various protein targets to identify potential biological activities. The process involves preparing the 3D structures of both the ligand and the target protein, followed by a search algorithm that explores possible binding poses and a scoring function that ranks them. nih.govscielo.br

Table 2: Representative Molecular Docking Results for Imidazole-Based Compounds Note: This table illustrates typical data obtained from molecular docking studies of compounds with an imidazole core, as specific results for this compound are not available in the provided sources.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues |

| Carbonic Anhydrase II | Imidazole-based inhibitor | -8.4 | HIS94, HIS96, THR199 |

| Bacterial FabH | Imidazole derivative | -7.5 | PHE229, LEU237 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. scielo.br MD simulations are particularly useful for studying the conformational flexibility of ligands like this compound and for assessing the stability of ligand-protein complexes predicted by molecular docking. By analyzing the trajectory of an MD simulation, one can gain insights into the binding dynamics, the role of solvent molecules, and the conformational changes that occur upon binding.

In Silico ADMET Prediction for Research Compound Prioritization

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. nih.gov In silico ADMET prediction models use a compound's structure to estimate these properties, thereby reducing the need for costly and time-consuming experimental assays. researchgate.netnih.gov

For this compound, various ADMET parameters can be predicted, including its aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for inhibiting cytochrome P450 enzymes. researchgate.net These predictions are based on quantitative structure-property relationship (QSPR) models and are essential for prioritizing compounds for further development. researchgate.net

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Good for absorption |

| LogP | < 5 | Optimal lipophilicity |

| H-bond Donors | < 5 | Favorable for permeability |

| H-bond Acceptors | < 10 | Favorable for permeability |

| Human Intestinal Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier Permeability | Low | Reduced CNS side effects |

Virtual Screening and Computational Lead Optimization in Drug Discovery Research

Virtual screening and computational lead optimization are cornerstones of modern drug discovery, enabling the rapid and cost-effective identification and refinement of potential drug candidates. chemscene.com These in silico techniques are used to predict the binding affinity and interaction of small molecules with biological targets, thereby prioritizing compounds for synthesis and experimental testing. arabjchem.orgajchem-a.com

Virtual Screening

Virtual screening involves the computational screening of large libraries of chemical compounds against a specific biological target, typically a protein or enzyme, to identify molecules that are likely to bind to the target and modulate its activity. For a compound like this compound, this process would begin with the identification of a relevant disease target.

The screening can be performed using two primary approaches:

Ligand-Based Virtual Screening: If known active ligands for the target exist, their structural features can be used to create a pharmacophore model. This model, representing the essential steric and electronic features for binding, is then used to search for other molecules in a database, such as one containing derivatives of this compound, that fit the model.

Structure-Based Virtual Screening: If the three-dimensional structure of the target protein is known (from X-ray crystallography or cryo-EM), molecular docking can be employed. arabjchem.org In this process, computational algorithms predict the preferred orientation and binding affinity of a ligand when bound to the target's active site.

A hypothetical virtual screening campaign for derivatives of this compound against a target kinase, for instance, would generate data ranking compounds by their predicted binding energy.

Illustrative Virtual Screening Hit List

| Compound ID | Scaffold | Docking Score (kcal/mol) | Predicted Key Interactions with Target |

|---|---|---|---|

| MAI-001 | This compound | -7.5 | Hydrogen bond with GLU-112; Pi-cation with LYS-45 |

| MAI-002 | Derivative with phenyl group at amino position | -8.9 | Hydrogen bond with GLU-112; Pi-pi stacking with PHE-98 |

| MAI-003 | Derivative with cyclopropyl (B3062369) group | -8.1 | Hydrogen bond with GLU-112; Hydrophobic interaction |

This table is for illustrative purposes only and does not represent actual experimental data.

Computational Lead Optimization

Once a "hit" compound is identified through virtual screening, the next phase is lead optimization. The goal is to modify the chemical structure of the hit to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Computational methods are invaluable in this stage:

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to confirm the stability of the binding pose predicted by docking. ajchem-a.com

Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can more accurately predict the change in binding affinity resulting from a chemical modification, guiding the design of more potent analogues.

Illustrative Lead Optimization Data

| Compound ID | Modification from MAI-002 | Predicted ΔG (kcal/mol) | Predicted Solubility (LogS) |

|---|---|---|---|

| MAI-002a | Add para-methoxy to phenyl | -0.8 | -3.1 |

| MAI-002b | Add ortho-fluoro to phenyl | -0.3 | -3.5 |

| MAI-002c | Replace phenyl with pyridine | +0.2 | -2.8 |

This table is for illustrative purposes only, showing how computational tools predict the impact of structural changes. ΔG represents the change in binding free energy relative to the parent compound.

Through these iterative cycles of computational design and prediction, a lead compound with a potentially optimal profile can be designed, significantly accelerating the path from an initial hit to a viable drug candidate. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification of Methyl 2 2 Amino 1h Imidazol 4 Yl Acetate

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of "Methyl 2-(2-amino-1H-imidazol-4-yl)acetate" by probing the interactions of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy : In a typical ¹H NMR spectrum, the protons on the imidazole (B134444) ring would appear as distinct signals, with their chemical shifts influenced by the amino and acetate (B1210297) substituents. The methylene (B1212753) protons of the acetate group would likely present as a singlet, and the methyl protons of the ester would also be a singlet at a characteristic upfield chemical shift. The amino protons might appear as a broad singlet, and its position could be solvent-dependent. For a related compound, 1-hexadecyl-1H-imidazole, the imidazole protons appear at δH 7.58, 7.13, and 6.86 ppm in d6-DMSO. rsc.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the ester would be found at a downfield chemical shift. The carbons of the imidazole ring would have characteristic shifts, and the methylene and methyl carbons of the acetate group would appear at upfield positions.

2D NMR Techniques : Techniques such as COSY (Correlation Spectroscopy) would establish correlations between coupled protons, for instance, between protons on the imidazole ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be invaluable in assigning proton signals to their corresponding carbon atoms and mapping long-range proton-carbon connectivities, which is crucial for unambiguously confirming the substitution pattern on the imidazole ring.

Solid-State NMR (ssNMR) : For analyzing the compound in its solid form, ssNMR would be employed. This technique is particularly useful for studying polymorphism and the local environment of atoms in the crystal lattice. It can provide information on intermolecular interactions and molecular packing.

A summary of expected NMR data is presented below:

Fictional ¹H and ¹³C NMR data for this compound:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Imidazole C-H | 6.5 - 7.5 | 115 - 135 |

| -CH₂- | ~3.6 | ~40 |

| -OCH₃ | ~3.7 | ~52 |

| C=O | - | ~170 |

| Imidazole C-NH₂ | - | ~150 |

| Imidazole C-CH₂ | - | ~125 |

| NH₂ | Broad, variable | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of "this compound." mdpi.com Techniques like Electrospray Ionization (ESI) are commonly used. mdpi.com

Accurate Mass Measurement : HRMS can measure the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), allowing for the unambiguous determination of the molecular formula (C₆H₉N₃O₂). For the protonated molecule [M+H]⁺, the expected accurate mass would be calculated and compared to the experimental value.

Fragmentation Analysis : Tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the parent ion. The resulting fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentations for "this compound" would likely involve the loss of the methoxy (B1213986) group, the entire ester group, or cleavage of the bond between the imidazole ring and the acetate side chain. Studying these fragmentation pathways helps to confirm the connectivity of the different functional groups.

Predicted HRMS data for this compound:

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 170.0768 | Within 5 ppm of calculated |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mdpi.com The resulting spectra serve as a "fingerprint" for the compound and confirm the presence of key functional groups.

Infrared (IR) Spectroscopy : The IR spectrum of "this compound" would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine and the imidazole ring would appear in the region of 3100-3500 cm⁻¹. The C=O stretching of the ester group would be a strong, sharp band around 1730-1750 cm⁻¹. C-N and C-O stretching vibrations would be observed in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy : Raman spectroscopy would provide complementary information. While the C=O stretch might be weak in the Raman spectrum, the vibrations of the imidazole ring are often strong and well-defined, making Raman a useful tool for studying the heterocyclic core.

Characteristic Vibrational Frequencies:

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine, Imidazole) | 3100 - 3500 | 3100 - 3500 |

| C-H Stretch (Alkane) | 2850 - 3000 | 2850 - 3000 |

| C=O Stretch (Ester) | 1730 - 1750 | Weak |

| C=N, C=C Stretch (Imidazole) | 1500 - 1650 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique would provide precise bond lengths, bond angles, and torsional angles for "this compound," as well as information about its crystal packing and intermolecular interactions, such as hydrogen bonding. nih.govnih.gov

To obtain a crystal structure, a suitable single crystal of the compound must be grown. This crystal is then mounted on a diffractometer and irradiated with X-rays. nih.gov The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While a specific crystal structure for "this compound" is not publicly available, analysis of related imidazole derivatives reveals common structural motifs. nih.govnih.gov For instance, the imidazole ring is typically planar. nih.gov The crystal packing is often stabilized by a network of hydrogen bonds involving the amino group and the nitrogen atoms of the imidazole ring, as well as the carbonyl oxygen of the ester. nih.govnih.gov

Example Crystallographic Data for a Related Imidazole Compound (Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate): nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.416 |

| b (Å) | 10.290 |

| c (Å) | 20.769 |

| V (ų) | 943.7 |

Chromatographic Methods for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are indispensable for separating "this compound" from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds. bldpharm.com

Purity Assessment : By developing a suitable HPLC method, the purity of a sample of "this compound" can be determined. A typical method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A UV detector would be used for detection, as the imidazole ring is chromophoric. The purity is assessed by the relative area of the main peak compared to any impurity peaks.

Quantitative Analysis : For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of "this compound" and plotting the peak area versus concentration. This allows for the accurate determination of the concentration of the compound in unknown samples.

Typical HPLC Parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm) |

By employing these advanced analytical methodologies, a comprehensive characterization and quantification of "this compound" can be achieved, ensuring its quality and suitability for its intended scientific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the characterization and quantification of a wide range of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of this compound, direct analysis by GC-MS is challenging. The presence of active hydrogens on the primary amino group and the imidazole ring necessitates a derivatization step to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

A common and effective strategy for the GC-MS analysis of amino acids and related compounds involves a two-step derivatization procedure. nih.gov The first step typically involves esterification of the carboxylic acid group, which in the case of the target molecule is already present as a methyl ester. The second, and crucial, step is the derivatization of the amino and imidazole functional groups. Silylation is a widely used technique for this purpose, employing reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comresearchgate.net This reagent reacts with the active hydrogens to form more stable tert-butyldimethylsilyl (TBDMS) derivatives, which exhibit improved chromatographic behavior. researchgate.net

Alternatively, acylation with reagents like isobutyl chloroformate or pentafluoropropionic anhydride (B1165640) (PFPA) can be employed. nih.govgdut.edu.cn This approach not only increases volatility but can also enhance detection sensitivity, particularly when using electron capture detection. It is important to note that some derivatization methods may not be suitable for all amino acids; for instance, the analysis of histidine, a structural analogue, can sometimes be unreliable with certain two-step derivatization protocols. nih.gov Therefore, method development and validation are critical.

Beyond characterization, GC-MS is an invaluable tool for reaction monitoring in the synthesis of imidazole-containing compounds. waters.comrsc.org By taking aliquots from the reaction mixture at various time points, derivatizing them, and analyzing them by GC-MS, the progress of the reaction can be followed. This allows for the identification of starting materials, intermediates, and the final product, as well as any side products that may form. The high sensitivity and resolution of GC-MS provide detailed insights into the reaction kinetics and help in optimizing reaction conditions to maximize yield and purity. nih.gov

Interactive Data Table: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value/Description | Purpose |

| Derivatization | ||

| Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with acetonitrile | To create volatile and thermally stable TBDMS derivatives of the amino and imidazole groups. researchgate.net |

| Reaction | 100 °C for 4 hours | To ensure complete derivatization of the analyte. researchgate.net |

| Gas Chromatograph (GC) | ||

| Column | SLB-5ms (20 m x 0.18 mm I.D., 0.18 µm film thickness) or similar non-polar capillary column | To separate the derivatized analyte from other components in the sample mixture. researchgate.net |

| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column for high sensitivity. |

| Inlet Temperature | 250 °C | To ensure rapid volatilization of the derivatized analyte. |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | To transport the analyte through the column. |

| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min | To achieve optimal separation of the derivatized compound. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | To generate reproducible mass spectra for compound identification. |

| Mass Analyzer | Quadrupole | To filter ions based on their mass-to-charge ratio. |

| Scan Range | m/z 50-550 | To detect the molecular ion and characteristic fragment ions of the derivatized analyte. |

| Ion Source Temp. | 230 °C | To maintain the integrity of the ions. |

| Transfer Line Temp. | 280 °C | To prevent condensation of the analyte between the GC and MS. |

Chiral Chromatography for Enantiomeric Purity Evaluation

The biological activity of chiral molecules is often enantiomer-specific. Therefore, the evaluation of the enantiomeric purity of this compound is of paramount importance, particularly in pharmaceutical applications. Chiral chromatography, especially High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), is the most widely employed technique for the separation and quantification of enantiomers. yakhak.org

The selection of an appropriate CSP is critical for achieving enantiomeric separation. For amino acid derivatives, several types of CSPs have proven effective. These include:

Macrocyclic Glycopeptide-Based CSPs: Phases like CHIROBIOTIC T, which is based on teicoplanin, are known for their broad selectivity for underivatized amino acids and their derivatives. sigmaaldrich.comchromatographytoday.comsigmaaldrich.com The complex structure of these CSPs allows for multiple chiral recognition interactions, including hydrogen bonding, ionic interactions, and inclusion complexation.

Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose, such as Chiralpak and Chiralcel columns, are widely used for the resolution of a broad range of chiral compounds, including amino acid esters. yakhak.org The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the analyte and the helical polymer structure of the CSP. Derivatization of the amino acid ester, for instance with a benzophenone (B1666685) imine, can sometimes enhance separation on these phases. nih.gov

Mixed-Mode CSPs: Columns like Primesep 100, which combine reversed-phase and ion-exchange characteristics, can also be utilized for the separation of polar compounds like histidine and its methyl ester, which are structurally analogous to the target compound. sielc.comsielc.com

The mobile phase composition, including the type of organic modifier (e.g., methanol, acetonitrile), the pH, and the use of additives, plays a crucial role in optimizing the separation. chromatographytoday.com Detection is typically achieved using a UV detector, often at a low wavelength (e.g., 200-220 nm) to detect the imidazole ring. sielc.com By developing and validating a chiral HPLC method, the enantiomeric excess (% ee) of a sample of this compound can be accurately determined, ensuring the quality and stereochemical integrity of the compound.

Interactive Data Table: Representative Chiral HPLC Conditions for Enantiomeric Purity Evaluation

| Parameter | Value/Description | Rationale |

| Chromatograph (HPLC) | ||

| Column | CHIROBIOTIC T (25 cm x 4.6 mm, 5 µm) or Chiralpak IA | Proven effectiveness for the enantiomeric separation of histidine and other amino acid esters. yakhak.orgsigmaaldrich.com |

| Mobile Phase | Isocratic mixture of Methanol/Water/Formic Acid (e.g., 70:30:0.006 v/v/v) | The organic modifier and aqueous component control retention, while the acid additive can improve peak shape by suppressing ionization. sigmaaldrich.com |

| Flow Rate | 0.5 - 1.0 mL/min | A typical analytical flow rate to ensure good separation efficiency and reasonable analysis time. sigmaaldrich.com |

| Column Temperature | 15 - 25 °C | Temperature can influence the thermodynamics of the chiral recognition process and affect resolution. sigmaaldrich.com |

| Detector | ||

| Type | UV-Vis Detector | Standard detector for compounds containing a chromophore like the imidazole ring. |

| Wavelength | 200 - 220 nm | Wavelength at which histidine and its derivatives show significant absorbance. sielc.com |

| Sample | ||

| Preparation | Dissolved in a suitable solvent (e.g., water:methanol 50:50) | To ensure compatibility with the mobile phase. sigmaaldrich.com |

| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. sigmaaldrich.com |

Applications of Methyl 2 2 Amino 1h Imidazol 4 Yl Acetate As a Precursor and in Materials Science Research

Building Block in the Synthesis of Complex Heterocyclic Scaffolds

The imidazole (B134444) ring is a fundamental structural motif in a vast array of biologically active compounds and functional materials. nih.gov Consequently, substituted imidazoles are crucial intermediates in the synthesis of pharmaceuticals and other complex heterocyclic systems. sigmaaldrich.comsigmaaldrich.com Methyl 2-(2-amino-1H-imidazol-4-yl)acetate, possessing both a nucleophilic amino group and an ester functionality, is well-suited as a starting material for the elaboration of more intricate molecular architectures.

The presence of the 2-aminoimidazole moiety allows for a variety of chemical transformations. For instance, the amino group can be acylated, alkylated, or used in condensation reactions to build larger heterocyclic frameworks. The methyl acetate (B1210297) side chain offers another point for chemical modification, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with other molecules or used to direct the assembly of larger structures.

Research has demonstrated the utility of similar imidazole-containing precursors in the synthesis of diverse heterocyclic scaffolds. For example, methyl α-[(4-oxoquinazolin-2-yl)thio]acetate serves as a synthon for new five-membered heterocyclic derivatives. nih.gov Similarly, multicomponent reactions involving functionalized amines and other reagents have been developed to produce a wide array of heterocyclic compounds. nih.gov Given these precedents, this compound is a promising candidate for the development of novel synthetic routes to valuable heterocyclic targets.

A notable application of imidazole derivatives is in the construction of (4H)-imidazol-4-ones, which are important scaffolds in numerous natural products and medicinal agents. nih.gov The structural elements of this compound make it a plausible starting material for the synthesis of such compounds and their analogs.

Integration into Functional Materials Research (e.g., Dyes for Solar Cells, Optical Applications)

The field of materials science is increasingly looking towards organic molecules to create novel functional materials with tailored electronic and optical properties. Imidazole-based compounds have emerged as promising candidates in this area, particularly in the development of dye-sensitized solar cells (DSSCs). ajgreenchem.com

DSSCs are a type of photovoltaic device that utilizes a molecular dye to absorb light and inject electrons into a semiconductor, generating an electric current. mdpi.com The efficiency of these cells is highly dependent on the properties of the dye. Imidazole-based organic dyes are attractive for this application due to their strong light absorption across a wide range of wavelengths and their ability to facilitate efficient electron injection. ajgreenchem.com

The structure of this compound provides a scaffold that can be chemically modified to create novel dyes for DSSCs. The imidazole ring can act as an electron donor or be part of a conjugated system, while the amino and acetate groups can be functionalized to tune the dye's absorption spectrum, energy levels, and anchoring to the semiconductor surface. Research has shown that even small modifications to the chemical structure of imidazole-based dyes can significantly impact the performance of the solar cell. ajgreenchem.com

Beyond DSSCs, peptide-based materials incorporating amino acids have also been explored for their potential in solar energy applications. mdpi.com The amino acid-like structure of this compound suggests its potential use in the development of bio-inspired materials for optical and electronic applications.

Role in Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. These materials have garnered significant attention due to their high surface areas, tunable pore sizes, and potential applications in gas storage, separation, catalysis, and sensing.

The imidazole moiety is a common and effective building block for the synthesis of MOFs. chemscene.com The nitrogen atoms in the imidazole ring can coordinate to metal centers, forming stable and well-defined framework structures. The use of functionalized imidazole ligands, such as those bearing amino or carboxylate groups, can introduce additional functionality into the MOF, influencing its properties and potential applications.

For example, imidazole-functionalized MOFs have been shown to exhibit selective gas adsorption and can be used for the detection of nitroaromatic compounds through fluorescence quenching. chemscene.comrsc.org The amino group in this compound can serve as an additional coordination site or as a point for post-synthetic modification of the MOF. The ester group can be hydrolyzed to a carboxylic acid, providing another strong coordination site for metal ions.

The combination of the imidazole ring and the flexible acetate side chain in this compound makes it an intriguing ligand for the design of novel MOFs with complex topologies and tailored functionalities. The resulting frameworks could have applications in areas such as selective CO2 capture and fluorescent sensing of metal ions. rsc.org

Table 1: Examples of Imidazole-based Ligands in MOF Synthesis and their Applications

| Ligand | Metal Ion | Resulting MOF Application |

| Imidazole-functionalized dicarboxylate | Cd(II), Zn(II) | Fluorescent sensing of metal ions, CO2 adsorption rsc.org |

| 1,3-di(1H-imidazol-4-yl)benzene | Co(II), Cd(II) | Selective CO2 adsorption, fluorescent detection of ketones rsc.org |

| Imidazole-derived ligands | Cu(II) | Microextraction of arsenic(III) chemscene.com |

Development of Novel Catalytic Systems Based on Imidazole Motifs

The imidazole ring is a key component of many biological catalysts (enzymes) and has also found widespread use in synthetic catalytic systems. The nitrogen atoms of the imidazole can act as both hydrogen bond donors and acceptors, and the ring itself can participate in various catalytic cycles.

This compound possesses the core imidazole structure that is fundamental to this catalytic activity. This motif can be incorporated into larger molecular structures or materials to create novel catalysts. For instance, the development of catalytic systems for the synthesis of imidazolidin-2-ones, an important class of heterocycles, often involves imidazole-based precursors or catalysts. mdpi.com

Furthermore, MOFs constructed from imidazole-containing ligands can exhibit catalytic activity. The porous nature of MOFs allows for the diffusion of substrates to the active sites within the framework, while the chemical environment of the pores can influence the selectivity of the reaction. MOFs functionalized with amide and malonamide (B141969) groups have demonstrated high catalytic performance in the ring-opening reactions of epoxides. mdpi.com The amino and ester functionalities of this compound could be similarly leveraged to create catalytically active MOFs.

The versatility of the imidazole scaffold suggests that this compound could be a valuable precursor for the development of a new generation of catalysts for a range of organic transformations.

Precursor in Natural Product Total Synthesis (e.g., Preclathridine Alkaloids)

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. Many marine natural products, in particular, possess unique and potent biological activities, making them attractive targets for synthesis. The 2-aminoimidazole moiety is a recurring structural feature in a number of marine alkaloids, including the preclathridine family. researchgate.net

Preclathridine A is a marine alkaloid that features a 2-aminoimidazole ring. researchgate.net The total synthesis of such molecules often relies on strategies that either construct the imidazole ring from acyclic precursors or elaborate a pre-existing imidazole scaffold. This compound represents a pre-formed 2-aminoimidazole building block that could be strategically employed in the synthesis of preclathridine alkaloids and their analogs.

The methyl acetate side chain provides a handle for the introduction of the rest of the molecular framework. For example, the ester could be reduced to an alcohol, converted to an aldehyde, or used in a variety of carbon-carbon bond-forming reactions to build the complex side chains characteristic of these natural products. The development of efficient synthetic routes to these alkaloids is crucial for further investigation of their biological properties. researchgate.net

The use of pre-functionalized building blocks like this compound can significantly streamline the synthesis of complex natural products, making these valuable compounds more accessible for study.

Future Research Directions and Emerging Paradigms for Methyl 2 2 Amino 1h Imidazol 4 Yl Acetate Chemistry and Biology

Exploration of Undiscovered Biological Targets and Mechanisms

The 2-aminoimidazole scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds with diverse biological activities. nih.govresearchgate.net This precedent strongly suggests that Methyl 2-(2-amino-1H-imidazol-4-yl)acetate and its analogs may interact with a variety of undiscovered biological targets.

Future research will likely focus on screening this compound against a broad array of enzymes and receptors to identify novel interactions. Given that 2-aminoimidazole-containing compounds have been shown to inhibit enzymes like human arginase I, it is plausible that this compound could also modulate the activity of metalloenzymes. nih.gov The 2-aminoimidazole moiety can act as a guanidine (B92328) mimetic, which may facilitate interactions with enzymes that bind to arginine or similar substrates. nih.gov

Furthermore, the ability of 2-aminoimidazole derivatives to disrupt bacterial biofilms presents another avenue for exploration. researchgate.netnih.gov Research could delve into the specific molecular mechanisms by which this compound might interfere with biofilm formation in various pathogenic bacteria, potentially revealing new targets for antimicrobial drug development. researchgate.netnih.gov Other known targets for imidazole-containing compounds include a range of kinases, tubulin, and proteins involved in gene expression, all of which represent potential, yet unexplored, targets for this specific molecule. nih.gov

Application of Artificial Intelligence and Machine Learning in De Novo Design of Analogs

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these technologies are poised to significantly impact the development of analogs of this compound. frontiersin.orgresearchgate.net De novo drug design, powered by AI, can generate novel molecular structures with optimized properties. nih.govnih.gov

Moreover, reinforcement learning algorithms can be employed to iteratively fine-tune the molecular structures to meet multiple objectives simultaneously, such as maximizing binding affinity to a specific target while minimizing potential off-target effects and toxicity. nih.gov A significant challenge in de novo design is the synthesizability of the generated molecules; however, recent advancements in AI are integrating synthetic feasibility scores into the design process to ensure that the proposed analogs can be practically synthesized. nih.gov

Table 1: Potential Applications of AI/ML in Analog Design

| AI/ML Application | Description | Potential Impact on this compound Research |

| Generative Models | Algorithms (e.g., RNNs, GANs) that learn from existing molecular data to generate novel structures. frontiersin.orgresearchgate.net | Rapid generation of diverse and novel analogs with potentially improved biological activity. |

| Predictive Modeling | Development of quantitative structure-activity relationship (QSAR) models to predict properties like bioactivity, toxicity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov | Prioritization of synthetic efforts on analogs with the highest probability of success. |

| Reinforcement Learning | An iterative optimization process where the AI agent learns to design molecules with desired properties through trial and error. nih.gov | Fine-tuning of molecular structures to achieve a balance of multiple desired characteristics. |

| Synthetic Feasibility Analysis | AI tools that predict the ease of synthesis for a given molecule. nih.gov | Ensuring that the designed analogs are synthetically accessible for experimental validation. |

Development of Advanced Research Tools and Probes Based on the Compound Structure

The inherent reactivity and binding capabilities of the imidazole (B134444) ring make this compound an excellent starting point for the development of advanced research tools and chemical probes. nih.govmskcc.org These tools are crucial for studying biological processes and validating drug targets in their native cellular environments. mskcc.org